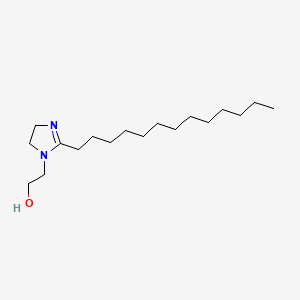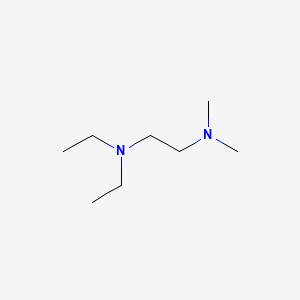
3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one
Descripción general
Descripción
3,3-Diphenyl-3,4-dihydroisoquinolin-1(2H)-one, also known as DPHO, is a chemical compound with potential applications in the field of medicinal chemistry. It is a derivative of isoquinoline and has a unique structure that makes it an interesting target for research.
Mecanismo De Acción
The mechanism of action of 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one is not fully understood. However, it is believed to act through the inhibition of enzymes involved in various cellular processes. For example, 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Efectos Bioquímicos Y Fisiológicos
3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one has been shown to exhibit both biochemical and physiological effects. Biochemically, 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one has been shown to inhibit the activity of various enzymes, as mentioned above. Physiologically, 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one in lab experiments is its unique structure, which makes it an interesting target for research. Additionally, 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one has been shown to exhibit a wide range of biological activities, making it a versatile compound for studying various cellular processes. However, one limitation of using 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one in lab experiments is its potential toxicity. Further research is needed to determine the optimal concentration of 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one to use in experiments to avoid any potential toxic effects.
Direcciones Futuras
There are several future directions for research on 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one. One area of interest is the development of 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one derivatives with improved biological activity and decreased toxicity. Additionally, further research is needed to fully understand the mechanism of action of 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one and its potential therapeutic applications. Finally, 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one could be studied for its potential use as a fluorescent probe for imaging studies, as mentioned above.
Conclusion:
In conclusion, 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one is a unique chemical compound with potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one as a therapeutic agent and its use in imaging studies.
Aplicaciones Científicas De Investigación
3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one has potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial activity. 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one has also been studied as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, 3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one has been investigated for its potential use as a fluorescent probe for imaging studies.
Propiedades
IUPAC Name |
3,3-diphenyl-2,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c23-20-19-14-8-7-9-16(19)15-21(22-20,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVIXDIOOBLBCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)NC1(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298467 | |
| Record name | 3,3-diphenyl-3,4-dihydroisoquinolin-1(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diphenyl-3,4-dihydroisoquinolin-1(2h)-one | |
CAS RN |
23966-62-3 | |
| Record name | NSC123355 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-diphenyl-3,4-dihydroisoquinolin-1(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















